

An In-depth Technical Guide to N-ethylheptanamide: Structure, Properties, and Synthetic Methodologies

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Compound of Interest

Compound Name: *N*-ethylheptanamide

Cat. No.: B15620699

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Abstract

N-ethylheptanamide is a secondary amide with the molecular formula $C_9H_{19}NO$. While a relatively simple molecule, it has gained significance in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches for **N-ethylheptanamide**. Detailed experimental protocols for its synthesis are presented, alongside predicted spectroscopic data for its characterization. Furthermore, this guide elucidates the role of **N-ethylheptanamide** as a linker in PROTACs and details the mechanism of action of these heterobifunctional molecules through the ubiquitin-proteasome system.

Chemical Structure and Properties

N-ethylheptanamide consists of a heptanoyl group attached to the nitrogen atom of an ethylamine. The IUPAC name for this compound is **N-ethylheptanamide**.^[1]

Chemical Structure

Molecular Formula: $C_9H_{19}NO$

Molecular Weight: 157.25 g/mol [2]

CAS Number: 54007-34-0[2][3]

Canonical SMILES: CCCCCCC(=O)NCC

InChI Key: UBEFLARXYIUTE-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **N-ethylheptanamide** is presented in Table 1.

Property	Value	Source
Molecular Weight	157.25 g/mol	ChemBK[2]
Boiling Point	154 °C at 15 Torr	ChemicalBook[3]
Density (predicted)	0.859 ± 0.06 g/cm ³	ChemicalBook
pKa (predicted)	16.86 ± 0.46	ChemicalBook
XLogP3 (predicted)	2.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	7	PubChem

Table 1: Physicochemical Properties of **N-ethylheptanamide**

Synthesis of N-ethylheptanamide

The synthesis of **N-ethylheptanamide** can be achieved through the formation of an amide bond between heptanoic acid or its derivatives and ethylamine. Two common and effective methods are detailed below.

Synthesis from Heptanoyl Chloride and Ethylamine (Schotten-Baumann Reaction)

This method involves the acylation of ethylamine with heptanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Overall Reaction:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution. Cool the flask to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve heptanoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred ethylamine solution via the dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **N-ethylheptanamide**.

Synthesis from Heptanoic Acid and Ethylamine using a Coupling Agent

This method involves the direct coupling of heptanoic acid and ethylamine in the presence of a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.^{[4][5][6]}

Overall Reaction:

- **Reaction Setup:** To a solution of heptanoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or DMF) in a round-bottom flask, add the coupling agent (e.g., DCC or EDC, 1.1 equivalents) and, if used, the additive (e.g., HOBt or NHS, 1.1 equivalents). Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.
- **Addition of Amine:** Add ethylamine (1.2 equivalents) to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
- **Work-up:**
 - If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
 - If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous extraction. Wash the filtrate or the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to yield **N-ethylheptanamide**.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for **N-ethylheptanamide**, the following data are predicted based on standard spectroscopic principles and databases for similar amide structures. These should be used as a reference for the characterization of synthesized **N-ethylheptanamide**.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.25	q	2H	-NH-CH ₂ -CH ₃
~2.15	t	2H	-CO-CH ₂ -CH ₂ -
~1.60	p	2H	-CO-CH ₂ -CH ₂ -
~1.30	m	6H	-(CH ₂) ₃ -CH ₃
~1.10	t	3H	-NH-CH ₂ -CH ₃
~0.90	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹H NMR Chemical Shifts for **N-ethylheptanamide**

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~173	C=O
~38	-CO-CH ₂ -
~35	-NH-CH ₂ -
~31	-CH ₂ -CH ₂ -CH ₃
~29	-CH ₂ -CH ₂ -CH ₂ -
~25	-CO-CH ₂ -CH ₂ -
~22	-CH ₂ -CH ₃
~15	-NH-CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Table 3: Predicted ¹³C NMR Chemical Shifts for **N-ethylheptanamide**

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2955, 2925, 2855	Strong	C-H Stretch (aliphatic)
~1640	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)

Table 4: Predicted IR Absorption Frequencies for **N-ethylheptanamide**

Mass Spectrometry (Predicted)

m/z	Interpretation
157	[M] ⁺ (Molecular Ion)
142	[M - CH ₃] ⁺
128	[M - C ₂ H ₅] ⁺
114	[M - C ₃ H ₇] ⁺
100	[M - C ₄ H ₉] ⁺
86	[CH ₃ (CH ₂) ₃ CO] ⁺
72	[CH ₃ CH ₂ NHCO] ⁺
57	[C ₄ H ₉] ⁺
44	[CH ₃ CH ₂ NH] ⁺

Table 5: Predicted Mass Spectrum Fragmentation for **N-ethylheptanamide**

Role in PROTACs and Signaling Pathways

N-ethylheptanamide is utilized as a linker component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[7][8]

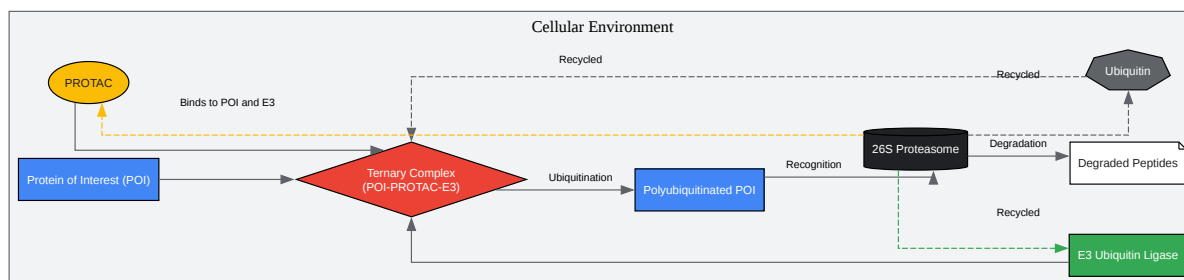
A PROTAC molecule consists of three main parts:

- A ligand that binds to the POI.
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

N-ethylheptanamide can be part of the linker structure, providing the necessary spacing and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.



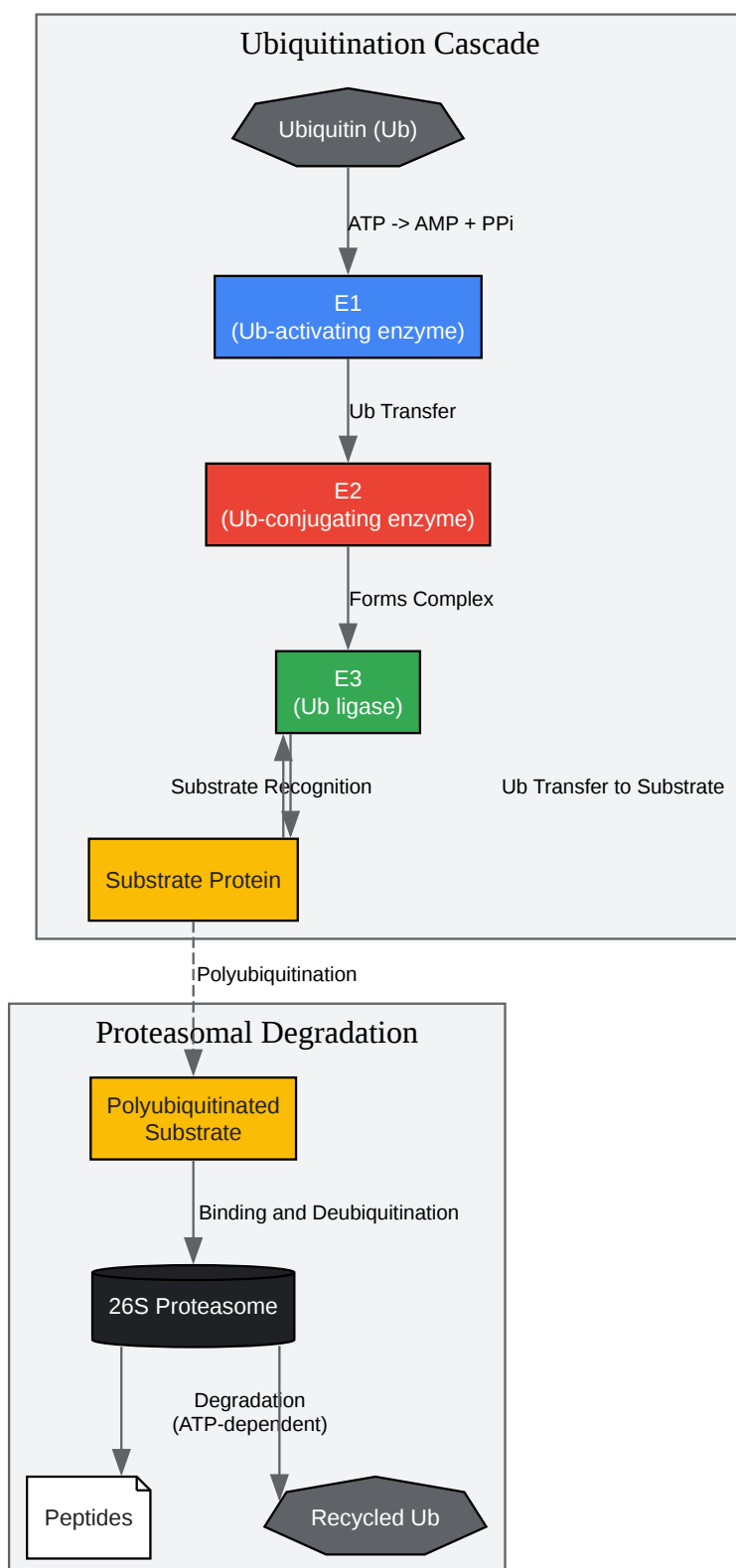
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Caption: PROTAC Mechanism of Action.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. [9][10][11][12] It involves a cascade of enzymatic reactions that tag substrate proteins with

ubiquitin for subsequent degradation by the proteasome.



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Caption: The Ubiquitin-Proteasome Pathway.

Conclusion

N-ethylheptanamide is a valuable chemical entity, particularly in the context of modern drug discovery and development. Its straightforward synthesis and its utility as a linker in PROTACs underscore its importance. This technical guide has provided a detailed overview of its chemical properties, synthetic methodologies, and its role in the rapidly advancing field of targeted protein degradation. The provided protocols and predicted spectroscopic data serve as a valuable resource for researchers working with or synthesizing **N-ethylheptanamide**. As the development of PROTACs and other novel therapeutic modalities continues, the importance of well-characterized and readily accessible chemical building blocks like **N-ethylheptanamide** will undoubtedly grow.

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